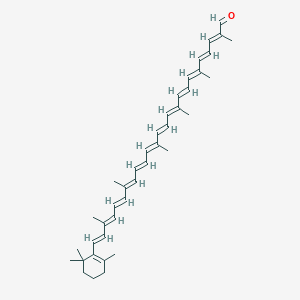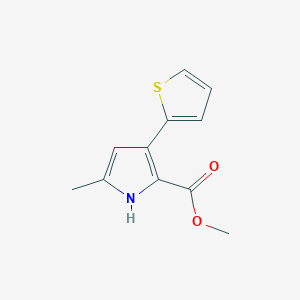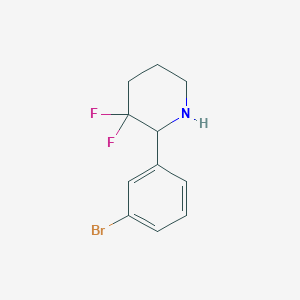
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and trifluoromethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the imidazole ring, often achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
科学的研究の応用
Chemistry: In chemistry, 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, influencing the compound’s biological activity.
類似化合物との比較
1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole: Substitution of bromine with fluorine can lead to differences in electronic properties and reactivity.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-imidazole: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of halogens and the trifluoromethyl group, which imparts distinct electronic and steric effects
特性
分子式 |
C10H5BrClF3N2 |
|---|---|
分子量 |
325.51 g/mol |
IUPAC名 |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H |
InChIキー |
VPSIDPDZJQGPGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





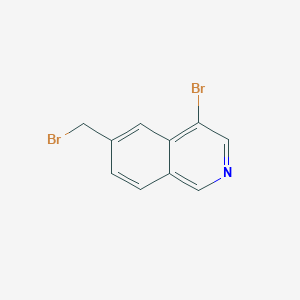

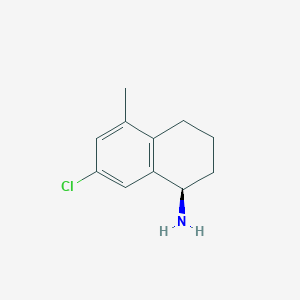
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
